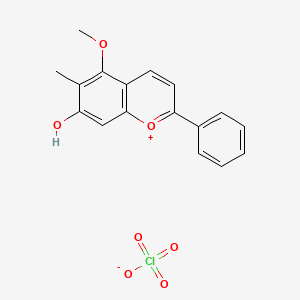

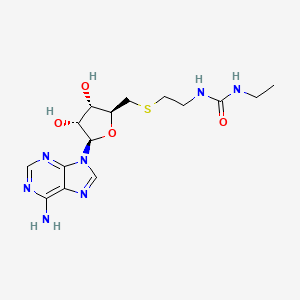

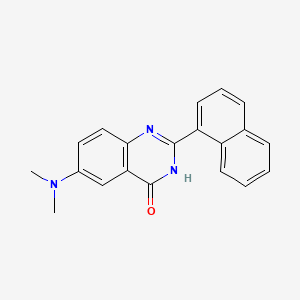

![molecular formula C24H30ClN7O4S B607270 N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide CAS No. 1255529-24-8](/img/structure/B607270.png)

N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

描述

Edoxaban Isomer is an impurity of Edoxaban, a novel inhibitor of factor Xa.

作用机制

Target of Action

Edoxaban Isomer, also known as N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, primarily targets Factor Xa . Factor Xa is a key protein in the coagulation cascade, which plays a crucial role in blood clot formation .

Mode of Action

Edoxaban Isomer acts as a selective inhibitor of Factor Xa . By inhibiting Factor Xa, it prevents the stepwise amplification of protein factors needed to form blood clots . This inhibition is highly selective, competitive, and concentration-dependent .

Biochemical Pathways

The inhibition of Factor Xa by Edoxaban Isomer disrupts the coagulation cascade, preventing the conversion of prothrombin into thrombin . This disruption leads to a decrease in thrombin generation and a range of platelet activation parameters, ultimately reducing the risk of clot formation .

Pharmacokinetics

Edoxaban Isomer exhibits linear and predictable pharmacokinetics . After oral administration, it quickly reaches peak plasma concentrations within 1.0–2.0 hours . The drug has high oral bioavailability, approximately 62%, and is predominantly absorbed from the upper gastrointestinal tract . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once-daily dosing . Both renal and non-renal pathways contribute almost equally to its clearance .

Result of Action

The primary result of Edoxaban Isomer’s action is the reduction of stroke and systemic embolism (SE) risk in patients with nonvalvular atrial fibrillation (NVAF) and the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following initial therapy with a parenteral anticoagulant . It has been shown to be non-inferior to warfarin in these indications .

Action Environment

Strong p-glycoprotein inhibitors, such as dronedarone, quinidine, and verapamil, can increase the exposure of edoxaban isomer, requiring a dose reduction by 50% to avoid the risk of over-exposure . Additionally, the exposure of Edoxaban Isomer may also increase in patients with a body weight ≤60 kg and moderate renal impairment .

生化分析

Biochemical Properties

Edoxaban Isomer plays a crucial role in biochemical reactions by inhibiting factor Xa, a key enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . The compound interacts with factor Xa through a highly selective and competitive binding mechanism, which is concentration-dependent . Additionally, Edoxaban Isomer exhibits minimal interaction with other enzymes and proteins, ensuring its specificity and reducing the risk of off-target effects .

Cellular Effects

Edoxaban Isomer influences various cellular processes, particularly those related to coagulation and thrombosis. By inhibiting factor Xa, it disrupts the coagulation cascade, leading to reduced thrombin generation and fibrin formation . This effect is crucial in preventing thromboembolic events in patients with conditions such as atrial fibrillation and venous thromboembolism . Furthermore, Edoxaban Isomer has been shown to affect cell signaling pathways involved in platelet activation and aggregation, thereby modulating cellular responses to injury and inflammation .

Molecular Mechanism

The molecular mechanism of Edoxaban Isomer involves its selective inhibition of factor Xa. The compound binds to the active site of factor Xa, preventing its interaction with prothrombin . This binding is reversible and highly specific, ensuring that the inhibition is both effective and controlled . Additionally, Edoxaban Isomer does not significantly affect other coagulation factors, which contributes to its safety profile . The inhibition of factor Xa by Edoxaban Isomer leads to a decrease in thrombin generation, ultimately reducing the formation of blood clots .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Edoxaban Isomer have been observed to change over time. The compound exhibits a rapid onset of action, with peak plasma concentrations achieved within 1-2 hours of administration . Its stability and degradation are influenced by factors such as pH and temperature, with the compound remaining stable under physiological conditions . Long-term studies have shown that Edoxaban Isomer maintains its anticoagulant effects over extended periods, with minimal accumulation and consistent efficacy .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of Edoxaban Isomer vary with different dosages. At lower doses, the compound effectively inhibits factor Xa and reduces thrombin generation without causing significant adverse effects . At higher doses, there is an increased risk of bleeding and other toxic effects . These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing the risk of adverse outcomes .

Metabolic Pathways

Edoxaban Isomer is metabolized through several pathways, including hydrolysis, conjugation, and oxidation by enzymes such as CYP3A4 . Metabolism is a minor clearance pathway for Edoxaban Isomer, with renal excretion being the primary route of elimination . The compound’s metabolites do not significantly contribute to its pharmacological effects, ensuring that the parent compound remains the primary active form in the body .

Transport and Distribution

The transport and distribution of Edoxaban Isomer within cells and tissues are mediated by transporters such as p-glycoprotein . The compound is predominantly absorbed from the upper gastrointestinal tract, with an oral bioavailability of approximately 62% . Once absorbed, Edoxaban Isomer is distributed throughout the body, with a steady-state volume of distribution of approximately 107 L . The compound’s distribution is influenced by factors such as renal function and plasma protein binding .

Subcellular Localization

Edoxaban Isomer’s subcellular localization is primarily within the cytoplasm, where it exerts its anticoagulant effects by inhibiting factor Xa . The compound does not require specific targeting signals or post-translational modifications for its activity, ensuring that it can effectively reach its site of action within the cell . This localization is crucial for the compound’s ability to modulate the coagulation cascade and prevent thrombus formation .

属性

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[(1R,2R,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVDHZBSSITLCT-FRFSOERESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@@H](CC[C@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

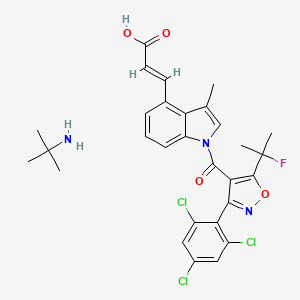

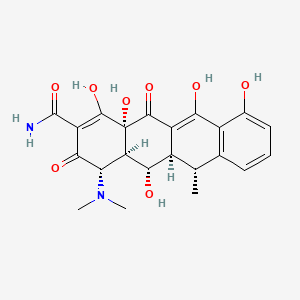

![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B607195.png)

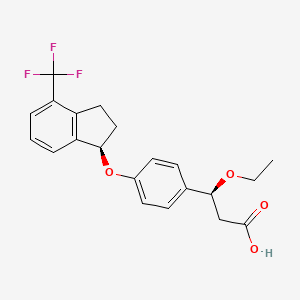

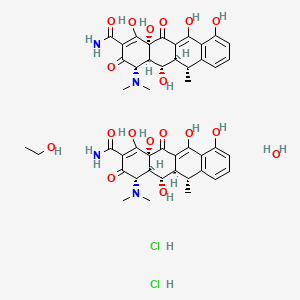

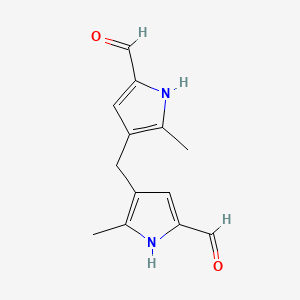

![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)

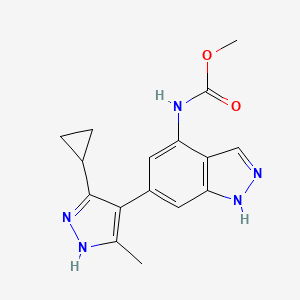

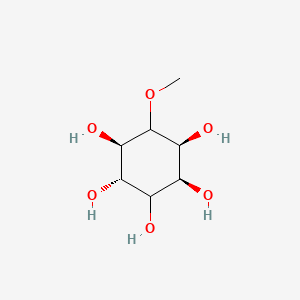

![6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride](/img/structure/B607201.png)